molecular formula C24H24N2OS B5235209 N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide

N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No. B5235209
M. Wt: 388.5 g/mol
InChI Key: VERHTGQDMUFFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is widely expressed in various tissues and plays an important role in immune responses, inflammation, and neurodegenerative diseases. A-438079 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor opens a pore that allows the influx of calcium ions and the efflux of potassium ions. This leads to the activation of downstream signaling pathways that regulate various cellular processes. N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide acts as a competitive antagonist of the P2X7 receptor, which blocks the binding of ATP and prevents the opening of the pore. This results in the inhibition of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and chronic inflammation. In neuronal cells, this compound has been shown to promote cell survival and reduce neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a tool compound for studying the P2X7 receptor. It is a selective antagonist of the P2X7 receptor, which avoids off-target effects. It has high potency and can be used at low concentrations, which reduces the risk of toxicity and non-specific effects. However, this compound also has some limitations. It is not a reversible antagonist, which means that its effects are long-lasting and cannot be easily reversed. It also has poor solubility in water, which requires the use of organic solvents for its preparation and use.

Future Directions

There are several future directions for the research on N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential therapeutic applications. One direction is to investigate the role of the P2X7 receptor in cancer and the potential of this compound as an anti-cancer agent. Another direction is to optimize the pharmacokinetic properties of this compound to improve its bioavailability and tissue distribution. Finally, the development of more selective and reversible P2X7 receptor antagonists may provide new insights into the physiological and pathological roles of this receptor.

Synthesis Methods

The synthesis of N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The key step is the formation of the quinoline ring through a condensation reaction between 2-aminothiophenol and 2-chloro-3-formylquinoline. The resulting intermediate is then reacted with N-1-adamantylamine to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has been widely used as a tool compound to study the P2X7 receptor and its role in various biological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which leads to the suppression of inflammatory responses and the promotion of cell survival. This compound has also been used to investigate the involvement of the P2X7 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-adamantyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-23(26-24-12-15-8-16(13-24)10-17(9-15)14-24)19-11-21(22-6-3-7-28-22)25-20-5-2-1-4-18(19)20/h1-7,11,15-17H,8-10,12-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHTGQDMUFFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.